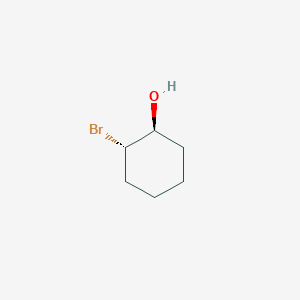

trans-2-Bromocyclohexanol

描述

Structure

3D Structure

属性

分子式 |

C6H11BrO |

|---|---|

分子量 |

179.05 g/mol |

IUPAC 名称 |

(1S,2S)-2-bromocyclohexan-1-ol |

InChI |

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m0/s1 |

InChI 键 |

AAMCLCZHZXKWRV-WDSKDSINSA-N |

手性 SMILES |

C1CC[C@@H]([C@H](C1)O)Br |

规范 SMILES |

C1CCC(C(C1)O)Br |

产品来源 |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies

Stereoselective Synthesis of trans-2-Bromocyclohexanol

The synthesis of this compound with high stereoselectivity is paramount for its application in the construction of complex molecules. The trans configuration is a direct consequence of the reaction mechanisms involved, which are designed to control the spatial arrangement of the incoming bromine and hydroxyl groups.

Anti-Addition Reactions to Cyclohexene (B86901)

A cornerstone of this compound synthesis is the anti-addition of bromine and a hydroxyl group across the double bond of cyclohexene. This approach guarantees the trans stereochemistry of the product.

A widely employed and reliable method for the synthesis of this compound involves the reaction of cyclohexene with N-Bromosuccinimide (NBS) in an aqueous environment. This reaction proceeds via an electrophilic addition mechanism. The NBS serves as a source of electrophilic bromine (Br+), which initially reacts with the electron-rich double bond of cyclohexene to form a cyclic bromonium ion intermediate. This intermediate is then subjected to nucleophilic attack by a water molecule from the solvent. The attack occurs from the side opposite to the bulky bromonium ion, leading to a backside opening of the three-membered ring. This concerted anti-addition results in the formation of this compound. A typical laboratory procedure involves stirring cyclohexene with NBS in a mixture of an organic solvent like diethyl ether and water at room temperature. rsc.org The reaction is generally complete when the solid NBS has been consumed. The this compound can then be isolated by extraction and purified by distillation under reduced pressure. rsc.org

Reaction Parameters for the Synthesis of this compound from Cyclohexene and NBS

| Parameter | Value |

|---|---|

| Reactants | Cyclohexene, N-Bromosuccinimide (NBS) |

| Solvent | Water/Diethyl ether |

| Temperature | Room temperature |

| Reaction Time | Until solid NBS disappears |

| Purification | Distillation under reduced pressure |

| Typical Yield | High |

An alternative and efficient route to this compound is the ring-opening of cyclohexene oxide with hydrobromic acid (HBr). orgsyn.org This method also ensures a trans configuration of the final product. The reaction is initiated by the protonation of the epoxide oxygen by HBr, which activates the epoxide ring towards nucleophilic attack. The bromide ion (Br-), a good nucleophile, then attacks one of the electrophilic carbon atoms of the protonated epoxide. This nucleophilic attack follows an SN2-like mechanism, resulting in an inversion of configuration at the carbon center that is attacked. Consequently, the bromine and hydroxyl groups are introduced in a trans orientation on the cyclohexane (B81311) ring. A common experimental setup involves the dropwise addition of cyclohexene oxide to a cooled solution of hydrobromic acid, followed by stirring at room temperature for several hours. orgsyn.org The product is then isolated by neutralization, extraction, and distillation, often affording a high yield of this compound. orgsyn.org

Experimental Conditions for the Synthesis of this compound from Cyclohexene Oxide and HBr

| Parameter | Value |

|---|---|

| Reactants | Cyclohexene oxide, Hydrobromic acid (47%) |

| Temperature | 0 °C initially, then room temperature |

| Reaction Time | 8 hours |

| Work-up | Neutralization with Na2CO3, extraction with diethyl ether |

| Purification | Distillation under reduced pressure |

| Reported Yield | 85% |

The regioselectivity of bromohydrin formation becomes critical when substituted cyclohexenes are used as starting materials. In the case of an unsymmetrical alkene like 1-methylcyclohexene, the initial formation of the bromonium ion is followed by the nucleophilic attack of water. According to Markovnikov's rule, the nucleophile will preferentially attack the more substituted carbon atom of the bromonium ion. This is because the more substituted carbon can better stabilize the partial positive charge that develops during the transition state of the ring-opening. Therefore, the reaction of 1-methylcyclohexene with NBS in aqueous media will predominantly yield 1-bromo-2-methylcyclohexan-2-ol. ma.edu The stereochemistry of the addition remains anti, leading to the trans-relationship between the bromine and hydroxyl groups.

Direct Bromination Approaches with Cyclohexanol Derivatives

While the addition to cyclohexene is the most common strategy, the direct conversion of cyclohexanol to this compound presents a more atom-economical approach. One potential pathway involves the dehydrohalogenation of a brominated cyclohexane derivative. For instance, starting from cyclohexyl bromide, an elimination reaction can be induced using a strong base to form cyclohexene, which is then converted to this compound using NBS and water as previously described. youtube.com

Novel and Green Synthetic Methodologies

Efforts to develop more environmentally friendly methods for the synthesis of this compound are ongoing. One promising approach is the use of phase-transfer catalysis. For example, the aqueous bromination of cyclohexene in the presence of cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst has been reported to yield this compound in 99% yield. sci-hub.se In this system, the brominating species is believed to be the tribromide ion (Br3−) within the cationic micelles. sci-hub.se Another avenue being explored is biocatalysis, which utilizes enzymes to perform chemical transformations. While specific examples for this compound are not yet widely reported, the enzymatic synthesis of other halohydrins suggests the potential for developing a biocatalytic route to this compound. The use of ionic liquids as reaction media is also a growing area in green chemistry, and their application in the ring-opening of epoxides with nucleophiles has been demonstrated, suggesting a potential for a greener synthesis of this compound from cyclohexene oxide. mdpi.com

Reaction Mechanisms of Formation

The formation of this compound from cyclohexene is a classic example of an electrophilic addition reaction, a fundamental process in organic chemistry. The reaction proceeds through a well-defined mechanism that dictates the specific stereochemical outcome. This process is typically achieved by reacting cyclohexene with a source of electrophilic bromine, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), in an aqueous environment masterorganicchemistry.comrsc.org. The presence of water as a nucleophilic solvent is crucial for the formation of the halohydrin product chemistrysteps.comlibretexts.org.

The synthesis of this compound is initiated by the electrophilic addition of bromine to the carbon-carbon double bond of cyclohexene fiveable.mechemguide.co.uk. The pi (π) bond of the alkene is an electron-rich region, making it nucleophilic leah4sci.comjove.comchemistrysteps.com.

Polarization and Initial Attack : As a bromine molecule (Br₂) approaches the cyclohexene double bond, the electron density of the π bond repels the electrons in the Br-Br bond. This interaction induces a temporary dipole in the bromine molecule, making the proximal bromine atom electrophilic and the distal one nucleophilic chemguide.co.ukchemguide.co.uk. The nucleophilic π electrons from the alkene then attack the slightly positive bromine atom youtube.commasterorganicchemistry.com.

Formation of the Bromonium Ion : Simultaneously with the initial attack, a lone pair of electrons from the attacked bromine atom forms a bond with the other carbon of the original double bond libretexts.orgyoutube.com. This concerted process prevents the formation of an open carbocation and instead results in a cyclic, three-membered ring intermediate known as a bromonium ion chemistrysteps.comjove.compearson.com. In this bridged structure, the bromine atom bears a formal positive charge and is bonded to both carbons of the former double bond masterorganicchemistry.comchemguide.co.uk. The formation of this halonium ion intermediate is a critical step that dictates the stereochemical outcome of the reaction masterorganicchemistry.comfiveable.me.

The reaction can also be carried out using N-Bromosuccinimide (NBS) in aqueous solvents, which serves as a safer and more stable source of electrophilic bromine rsc.orgjove.comfiveable.me.

The cyclic bromonium ion is a strained and highly reactive intermediate, susceptible to nucleophilic attack chemistrysteps.comchemistrysteps.com. The subsequent steps determine the final structure and stereochemistry of the product.

Nucleophilic Attack : While the bromide ion (Br⁻) is generated in the first step, it is typically present in a much lower concentration than the solvent, water (H₂O) libretexts.org. Because of this significant concentration advantage, a water molecule acts as the nucleophile and attacks one of the two carbons of the bromonium ion chemistrysteps.comlibretexts.orgchemistrysteps.com.

Stereospecificity and Anti-Addition : The nucleophilic attack by water occurs via a mechanism analogous to an Sₙ2 reaction chemistrysteps.comstackexchange.com. The water molecule must approach from the side opposite to the bulky, ring-forming bromine atom. This is referred to as a "backside attack" masterorganicchemistry.comchemguide.co.ukyoutube.comlibretexts.org. This constrained direction of attack forces the carbon-bromine bond in the ring to break, opening the three-membered ring. Crucially, this backside attack dictates that the incoming nucleophile (water) and the bromine atom will be on opposite faces of the cyclohexane ring masterorganicchemistry.compbworks.com. This stereochemical outcome is known as anti-addition libretexts.orgyoutube.comfiveable.me. The exclusive formation of the trans product is a direct consequence of this anti-addition mechanism masterorganicchemistry.comfiveable.me.

Deprotonation : Following the ring opening, the oxygen atom from the attacking water molecule bears a positive charge, forming an oxonium ion. A second water molecule then acts as a base, abstracting a proton from the oxonium ion to yield the neutral hydroxyl group of the final this compound product leah4sci.comjove.com.

Since the initial attack of bromine can occur on either face of the planar cyclohexene ring and the subsequent nucleophilic attack can occur at either of the two equivalent carbons in the symmetrical bromonium ion, a racemic mixture of the two possible enantiomers, (1R,2R)-2-bromocyclohexanol and (1S,2S)-2-bromocyclohexanol, is formed jove.compbworks.com.

Interactive Data Table: Mechanistic Summary of this compound Formation

| Step | Description | Key Species Involved | Mechanistic Feature | Stereochemical Outcome |

| 1 | Electrophilic Attack | Cyclohexene, Bromine (Br₂) | The π-bond of cyclohexene attacks an electrophilic bromine atom. | Formation of a bridged bromonium ion. |

| 2 | Ring Formation | Bromonium Ion | A cyclic, three-membered ring intermediate is formed, with a positive charge on the bromine. | The bromine atom blocks one face of the ring system. |

| 3 | Nucleophilic Attack | Water (H₂O), Bromonium Ion | A water molecule attacks a carbon atom of the bromonium ion from the opposite side. | Sₙ2-like backside attack. |

| 4 | Ring Opening | Oxonium Ion Intermediate | The carbon-bromine bond of the ring breaks, relieving ring strain. | Anti-addition of the -Br and -OH groups. |

| 5 | Deprotonation | Water (H₂O), Oxonium Ion | A second water molecule removes a proton to form the neutral alcohol. | Final product is this compound. |

Reactivity Profiles and Transformation Pathways

Intramolecular Reaction Mechanisms

The proximity and stereochemistry of the alcohol and bromine on the cyclohexane (B81311) ring facilitate intramolecular reactions, which are often kinetically favored over their intermolecular counterparts. reddit.com

A primary intramolecular pathway for trans-2-Bromocyclohexanol involves its conversion to an epoxide, specifically cyclohexene (B86901) oxide (also known as epoxycyclohexane). scribd.comchegg.com This transformation occurs through an intramolecular SN2 (Substitution Nucleophilic Bimolecular) mechanism. chegg.comstudy.comstudy.com The process is initiated by the deprotonation of the hydroxyl group, forming a transient alkoxide ion. reddit.comstudy.com This highly nucleophilic alkoxide then attacks the adjacent carbon atom that bears the bromine atom, displacing the bromide ion and resulting in the formation of a three-membered ether ring fused to the cyclohexane frame. reddit.comchegg.com

| Reactant | Reagent | Mechanism | Product |

|---|---|---|---|

| This compound | Base (e.g., NaOH) | Intramolecular SN2 | Cyclohexene Oxide |

The stereospecificity of this reaction is dictated by the geometric requirements of the SN2 mechanism, which necessitates a backside attack by the nucleophile relative to the leaving group. chegg.com In the context of the cyclohexane chair conformation, this requires the nucleophilic oxygen and the bromine leaving group to be in an anti-periplanar arrangement, meaning they are in the same plane but oriented 180° apart. masterorganicchemistry.comyoutube.com The trans configuration of 2-bromocyclohexanol (B1604927) is uniquely suited for this, as it allows the molecule to adopt a conformation where both the hydroxyl group and the bromine atom occupy axial positions. chegg.com This diaxial arrangement perfectly aligns the alkoxide for the intramolecular backside attack on the carbon-bromine bond, leading to efficient epoxide formation. chegg.com This stereochemical requirement underscores why the cis-isomer does not readily undergo this transformation.

The formation of the epoxide is critically dependent on the presence of a base. study.com The function of the base is to deprotonate the alcohol, converting it into a much stronger nucleophile—the alkoxide ion. reddit.comstudy.com Strong bases, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), are highly effective and can make the conversion to the epoxide rapid and nearly quantitative. scribd.comstudy.comstudy.comcdnsciencepub.com Even weaker bases, like ammonia (B1221849), can facilitate this reaction. cdnsciencepub.com In such cases, the formation of the epoxide is often an intermediate step that precedes further reactions, such as the formation of amino derivatives. cdnsciencepub.comresearchgate.net

Epoxide Formation via Intramolecular Nucleophilic Substitution (SN2)

Intermolecular Reaction Mechanisms

Beyond intramolecular cyclization, this compound can also participate in intermolecular reactions where external nucleophiles displace one of its functional groups.

The carbon atom bonded to the bromine is electrophilic and thus susceptible to attack by external nucleophiles, leading to substitution products.

A significant intermolecular reaction of this compound is its conversion to aminocyclohexanol derivatives. The reaction with ammonia, known as ammonolysis, yields trans-2-aminocyclohexanol. cdnsciencepub.comresearchgate.net Research indicates that this transformation does not occur via a direct SN2 displacement of the bromide by ammonia. Instead, it proceeds through the formation of a cyclohexene oxide intermediate, as described in the intramolecular pathway. cdnsciencepub.comresearchgate.net The rate-determining step is the initial conversion of the bromohydrin to the epoxide. cdnsciencepub.comresearchgate.net The resulting epoxide is then attacked by ammonia in a subsequent, faster step to open the ring and form the final trans-2-aminocyclohexanol product. cdnsciencepub.comresearchgate.net

To optimize the yield of the primary amine and prevent the formation of secondary amine byproducts (such as bis-2-hydroxycyclohexylamine), specific reaction conditions are necessary. cdnsciencepub.comresearchgate.net

| Condition | Effect | Primary Product |

|---|---|---|

| Large excess of aqueous alcoholic ammonia (e.g., 20-fold) at 100°C | Minimizes secondary amine formation | trans-2-Aminocyclohexanol |

| Lower ammonia-to-reactant ratio | Favors formation of secondary amines | bis-2-Hydroxycyclohexylamine |

This methodology provides access to a range of trans-2-aminocyclohexanol derivatives, which are valuable building blocks in organic synthesis. westmont.edunih.gov

Nucleophilic Substitution Reactions

Hydrolysis Pathways

The hydrolysis of this compound in the presence of a base does not typically follow a direct nucleophilic substitution pathway (S(_N)2 or S(_N)1) at the carbon bearing the bromine. Instead, it proceeds through a neighboring group participation mechanism, leading to the formation of an epoxide intermediate.

This transformation is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide. This is a rapid acid-base reaction. The resulting negatively charged oxygen then acts as an internal nucleophile, attacking the adjacent carbon atom to which the bromine is attached. This intramolecular S(_N)2 reaction results in the displacement of the bromide ion and the formation of 1,2-epoxycyclohexane. For this intramolecular attack to occur efficiently, the interacting groups must be in an anti-periplanar arrangement, which is readily achieved in one of the chair conformations of the trans isomer where both the hydroxyl (as an alkoxide) and the bromine are in axial positions.

Studies on the ammonolysis of this compound have shown that 1,2-epoxycyclohexane is indeed an intermediate. The rate of the subsequent reaction, such as the formation of trans-2-aminocyclohexanol, is controlled by the initial rate of this epoxide formation. In the presence of excess base, the formed epoxide can undergo further hydrolysis through a backside attack by a hydroxide ion on one of the carbons of the epoxide ring, leading to the formation of trans-1,2-cyclohexanediol.

The cis isomer of 2-bromocyclohexanol, in contrast, is unreactive under similar conditions for epoxide formation. This is because it cannot achieve the required diaxial conformation for the intramolecular backside attack to occur.

Table 1: Influence of Stereochemistry on Epoxide Formation

| Isomer | Feasible Conformation for Intramolecular SN2 | Reactivity towards Epoxide Formation with Base | Product |

|---|---|---|---|

| trans-2-Bromocyclohexanol | Yes (diaxial) | Reactive | 1,2-Epoxycyclohexane |

| cis-2-Bromocyclohexanol | No | Unreactive | No reaction |

Elimination Reactions (e.g., E2)

This compound can also undergo elimination reactions, particularly the E2 (bimolecular elimination) mechanism, in the presence of a strong base. The E2 reaction is a concerted process where the base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), and the leaving group departs simultaneously, leading to the formation of a double bond.

Stereochemical Factors in Elimination

The stereochemistry of the E2 reaction is highly specific, requiring an anti-periplanar arrangement of the β-hydrogen and the leaving group. In the context of a cyclohexane ring, this translates to a requirement for both the hydrogen and the bromine to be in axial positions.

In this compound, the bromine and the hydroxyl group are on opposite sides of the ring. For the bromine to be in an axial position (a prerequisite for E2 elimination), the hydroxyl group must also be axial. The β-hydrogens are located on the carbon adjacent to the carbon bearing the bromine. For an E2 reaction to occur, one of these β-hydrogens must also be in an axial position, anti-periplanar to the axial bromine.

The regioselectivity of the E2 elimination is dictated by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide (KOt-Bu), can lead to the preferential formation of the less substituted alkene (the Hofmann product). This is due to the steric hindrance the bulky base encounters when trying to abstract a more sterically hindered proton, making the abstraction of a less hindered proton more favorable.

For this compound, elimination can theoretically lead to cyclohexene-1-ol. The efficiency and outcome of this reaction are heavily dependent on the conformational equilibrium and the ability to achieve the necessary diaxial arrangement of the H and Br atoms.

Table 2: Expected Products of E2 Elimination of trans-2-Bromocyclohexanol

| Base | Base Type | Major Product (Predicted) | Governing Principle |

|---|---|---|---|

| Sodium ethoxide (NaOEt) | Small | More substituted alkene (Zaitsev product) | Thermodynamic stability of the alkene |

| Potassium tert-butoxide (KOt-Bu) | Bulky | Less substituted alkene (Hofmann product) | Steric hindrance |

Stereochemical Influence on Reactivity

The trans stereochemistry of 2-bromocyclohexanol is the cornerstone of its reactivity profile. The ability of the substituents to occupy a diaxial conformation in one of the chair forms of the cyclohexane ring is a critical factor for both its hydrolysis (via epoxide formation) and elimination reactions.

In the case of epoxide formation, the trans arrangement allows for the ideal anti-periplanar geometry for the intramolecular S(_N)2 reaction. The alkoxide ion formed upon deprotonation is perfectly positioned to attack the carbon bearing the bromine from the backside, leading to efficient ring closure. As previously noted, the cis isomer lacks this capability, rendering it inert to this reaction pathway.

Similarly, for the E2 elimination to proceed, the leaving group (bromine) and a β-hydrogen must be in a diaxial and anti-periplanar arrangement. The trans isomer can adopt a conformation where this stereochemical requirement is met. The rate and regioselectivity of the elimination are then influenced by the stability of this reactive conformation and the nature of the base used. For instance, in analogous systems like trans-2-methyl-1-chlorocyclohexane, the E2 reaction is significantly slower than for the cis isomer because the conformation with an axial chlorine also forces the methyl group into an unfavorable axial position. This leads to the formation of the non-Zaitsev product, as the only available anti-periplanar β-hydrogen leads to the less substituted alkene. A similar principle would apply to this compound, where the conformational energetics play a crucial role in determining the reaction pathway and products.

Table 3: Summary of Stereochemical Influence on Reactivity

| Reaction Type | Key Stereochemical Requirement | Role of trans-Configuration | Comparison with cis-Isomer |

|---|---|---|---|

| Hydrolysis (Epoxide Formation) | Anti-periplanar arrangement of -O- and -Br | Allows for a reactive diaxial conformation | cis-isomer is unreactive as it cannot achieve this geometry |

| E2 Elimination | Anti-periplanar arrangement of β-H and -Br | Allows for a reactive diaxial conformation | Reactivity and product distribution of the cis-isomer would differ based on its conformational possibilities |

Conformational Analysis and Stereoelectronic Effects

Conformational Isomerism in trans-2-Bromocyclohexanol*

The two principal chair conformations of this compound are the di-equatorial (eq-eq) conformer, where both the bromine and hydroxyl groups occupy equatorial positions, and the di-axial (ax-ax) conformer, where both substituents are in axial positions. rsc.org In the di-equatorial conformer, the substituents are positioned away from the center of the ring, which generally minimizes steric hindrance. libretexts.org Conversely, the di-axial conformer places both bulky groups in a more sterically crowded axial orientation, leading to 1,3-diaxial interactions. libretexts.org

| Conformer | Substituent Orientation | Key Feature |

| Di-equatorial (eq-eq) | -OH: equatorial, -Br: equatorial | Generally lower steric strain. |

| Di-axial (ax-ax) | -OH: axial, -Br: axial | Potential for significant 1,3-diaxial interactions. |

The relative stability of the diaxial and di-equatorial conformers is not solely dictated by steric effects. Intramolecular interactions and the nature of the solvent play crucial roles in shifting the conformational equilibrium. rsc.org In non-polar solutions at low concentrations, the di-equatorial conformer is found to be more populated. researchgate.netufla.br This preference is largely attributed to the stabilizing effect of an intramolecular hydrogen bond between the equatorial hydroxyl group and the equatorial bromine atom. researchgate.net However, in the neat liquid form, where intermolecular hydrogen bonding becomes a dominant force, there is a slight preference for the diaxial conformation. researchgate.net Theoretical calculations have been employed to further understand these energetic preferences, confirming the influence of both inter- and intramolecular forces. nih.gov

Influence of Intramolecular Interactions

The conformational landscape of this compound is significantly shaped by a variety of intramolecular forces. These non-covalent interactions can either stabilize or destabilize certain conformers, thereby influencing the equilibrium position.

A key stabilizing factor for the di-equatorial conformer is the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the bromine atom (OH···Br). researchgate.netufla.br This interaction is most effective in the di-equatorial orientation due to the favorable proximity and alignment of the donor (OH) and acceptor (Br) groups. Infrared spectroscopy studies have confirmed the presence of this internal hydrogen bonding, particularly in non-polar solvents where solute-solvent interactions are minimized. rsc.orgresearchgate.net

Beyond classical steric and electrostatic interactions, stereoelectronic effects such as hyperconjugation play a vital role in determining conformational stability. researchgate.net In the context of this compound, a significant hyperconjugative interaction has been identified. This involves the delocalization of electron density from a lone pair of the bromine atom into the antibonding orbital of the hydroxyl group (LP_Br → σ*_OH). researchgate.netresearchgate.net This interaction is considered to contribute to the nature of the intramolecular hydrogen bond in the di-equatorial conformer. researchgate.net Such stereoelectronic effects are crucial for a complete understanding of the molecule's conformational preferences.

Solvent Effects on Conformational Equilibrium

The surrounding solvent medium can profoundly influence the conformational equilibrium of this compound. rsc.orgdntb.gov.ua The polarity of the solvent can affect the strength of both intramolecular and intermolecular hydrogen bonds. In non-polar solvents like hexane (B92381) or carbon tetrachloride, intramolecular OH···Br hydrogen bonding is favored, leading to a higher population of the di-equatorial conformer. rsc.orgresearchgate.net Conversely, in polar or protic solvents, intermolecular hydrogen bonding between the solute and solvent molecules can compete with and disrupt the internal hydrogen bond. researchgate.net This can lead to a shift in the equilibrium, potentially favoring the diaxial conformer where the polar groups are more exposed to interact with the solvent. researchgate.net For instance, in the neat liquid state, intermolecular self-association through hydrogen bonding slightly favors the diaxial conformer. researchgate.net

Advanced Spectroscopic and Chromatographic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the detailed structural and conformational analysis of trans-2-Bromocyclohexanol. It provides profound insights into the molecule's stereochemistry, dynamic behavior, and three-dimensional structure.

The trans configuration of the hydroxyl and bromo substituents on the cyclohexane (B81311) ring is unequivocally confirmed through the analysis of proton-proton (¹H-¹H) coupling constants. The magnitude of the vicinal coupling constant, denoted as ³J, is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus curve. jeol.com

In the chair conformation of cyclohexane, the dihedral angle between two adjacent axial protons (Hax-C-C-Hax) is approximately 180°, which corresponds to a large ³J value, typically between 8 and 13 Hz. jeol.com In contrast, the dihedral angles between axial-equatorial (Hax-C-C-Heq) and equatorial-equatorial (Heq-C-C-Heq) protons are both around 60°, resulting in significantly smaller coupling constants, generally in the range of 0–5 Hz. jeol.comiastate.edu

For this compound, the molecule exists in equilibrium between a diaxial (aa) and a diequatorial (ee) conformer. In the diaxial conformer, the protons on the carbon atoms bearing the hydroxyl (H-1) and bromo (H-2) groups are both in axial positions. The large observed coupling constant between H-1 and H-2 confirms that the diaxial conformer is a significant, and often predominant, component of the equilibrium, thereby establishing the trans stereochemistry.

Table 1: Typical ¹H-¹H Vicinal Coupling Constants in Cyclohexane Systems

| Proton Relationship | Dihedral Angle (approx.) | Typical ³J Value (Hz) |

| Axial-Axial | 180° | 8 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

| Equatorial-Equatorial | 60° | 2 - 5 |

Variable Temperature (VT) NMR spectroscopy is a powerful method to study the dynamic equilibrium between the diaxial (aa) and diequatorial (ee) conformers of this compound. ox.ac.uk At room temperature, the interconversion between these two chair forms is rapid on the NMR timescale, resulting in a spectrum where the chemical shifts and coupling constants are a weighted average of the two distinct conformers. vanderbilt.edu

By lowering the temperature of the NMR experiment, the rate of this ring inversion slows. vanderbilt.edu As the temperature decreases, the sharp, averaged signals broaden, coalesce into a single broad peak, and finally, at a sufficiently low temperature (below the coalescence point), resolve into separate signals for the diaxial and diequatorial conformers. ucl.ac.uk

The integration of these distinct signals at low temperatures allows for the direct determination of the population of each conformer. nih.govnih.gov This, in turn, enables the calculation of the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) between the two forms. nih.gov For this compound, such studies reveal a preference for the diaxial conformer, a stability attributed to the formation of an intramolecular hydrogen bond between the axial hydroxyl group and the axial bromine atom. researchgate.net

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques offer a more comprehensive and unambiguous structural elucidation of this compound. numberanalytics.com

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to one another. numberanalytics.comox.ac.uk The COSY spectrum of this compound would display cross-peaks connecting adjacent protons around the cyclohexane ring, allowing for a complete mapping of the proton connectivity network. youtube.comua.es

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C. numberanalytics.comox.ac.uk This technique is invaluable for assigning the signals in the ¹³C NMR spectrum by linking each carbon to its known attached proton(s). youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment detects through-space interactions between protons, providing information about their spatial proximity. numberanalytics.com For this compound, NOESY can provide definitive evidence for the predominant conformer. For instance, in the diaxial conformer, strong NOE cross-peaks would be expected between the axial H-1 and other axial protons on the same face of the ring (e.g., H-3ax and H-5ax).

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly sensitive to the molecular structure and conformational changes in this compound. rsc.orgksu.edu.sa Because the timescale of vibrational spectroscopy is much faster than that of conformational interconversion, it is possible to observe distinct signals for each conformer present in the equilibrium. rsc.org

The analysis of the O-H stretching frequency in the IR spectrum is particularly informative for studying the conformational equilibrium of this compound. The frequency of this vibration is highly sensitive to hydrogen bonding. researchgate.netrsc.org

Diequatorial (ee) Conformer : In this conformer, the hydroxyl group is considered "free" and is not involved in an intramolecular hydrogen bond. It gives rise to a stretching band at a higher wavenumber.

Diaxial (aa) Conformer : The proximity of the axial hydroxyl group and the axial bromine atom allows for the formation of a stabilizing intramolecular O-H···Br hydrogen bond. This interaction weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber. researchgate.net

In non-polar solvents, where intermolecular hydrogen bonding is minimized, the presence of two distinct O-H stretching bands confirms the existence of both conformers. researchgate.netresearchgate.net The relative intensities of these bands can be used to quantify the population of each conformer and determine the thermodynamic parameters of the equilibrium. rsc.org

Table 2: O-H Stretching Frequencies for this compound Conformers

| Conformer | Hydrogen Bonding | Typical ν(O-H) (cm⁻¹) |

| Diequatorial (ee) | "Free" OH | ~3623 |

| Diaxial (aa) | Intramolecular O-H···Br | ~3589 |

(Note: Frequencies can vary slightly based on solvent and experimental conditions.)

The carbon-bromine (C-Br) stretching vibration is also conformationally dependent and can be observed in both IR and Raman spectra. researchgate.net The position of the C-Br stretching band differs for axial and equatorial substituents.

Equatorial C-Br : The stretching frequency for a C-Br bond in the equatorial position typically appears at a higher wavenumber.

Axial C-Br : The corresponding stretch for an axial C-Br bond is found at a lower wavenumber.

Analysis of the C-Br stretching region provides complementary data to the O-H analysis. researchgate.net By identifying and quantifying the intensity of the bands corresponding to the axial and equatorial C-Br stretches, the conformational equilibrium between the diaxial and diequatorial forms can be further investigated. researchgate.net This dual-pronged approach, utilizing both O-H and C-Br vibrational modes, offers a robust method for the conformational analysis of this compound.

Mass Spectrometry for Reaction Monitoring and Mechanistic Studies

Mass spectrometry (MS) is an indispensable tool for the real-time monitoring of chemical reactions and the elucidation of reaction mechanisms involving this compound. High-resolution mass spectrometry (HRMS) provides precise mass determination, which aids in confirming the molecular formula of reaction products. For instance, the monoisotopic mass of this compound is reported as 177.999327 atomic mass units, a value critical for its unambiguous identification in complex mixtures.

In mechanistic studies, MS can be used to detect and characterize transient intermediates. For example, in the investigation of catalytic asymmetric bromination reactions, mass spectrometry experiments are designed to confirm the existence of catalyst-bromine adducts. core.ac.uk Furthermore, techniques like Parallel Reaction Monitoring (PRM), which utilizes high-resolution and accurate-mass instruments, offer enhanced selectivity and are a promising approach for targeted proteomics that can be adapted for small molecule analysis. nih.gov This allows for the parallel detection of all target product ions in a single, high-resolution analysis, providing detailed mechanistic insights. nih.gov The use of gas chromatography coupled with mass spectrometry (GC-MS) is also a standard method for the analysis of this compound and its reaction products. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state. For this compound, X-ray crystallography can confirm the trans relationship between the bromine and hydroxyl groups on the cyclohexane ring. rsc.org

The process involves growing a single crystal of the compound, which can be a challenging step. libretexts.org Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. wikipedia.org This structural information is fundamental to understanding the stereochemical outcomes of reactions involving this compound and for validating computational models of its conformation.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the purification and analysis of this compound, enabling the separation of isomers and the monitoring of reaction progress.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This compound exists as a pair of enantiomers. Determining the enantiomeric purity of a sample is crucial, especially in asymmetric synthesis where one enantiomer is selectively produced. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. orgsyn.orgchromatographyonline.com

In chiral HPLC, the separation of enantiomers is achieved by using a chiral stationary phase (CSP). chromatographyonline.com The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (% ee), a measure of the purity of an enantiomer, can be calculated from the areas of the corresponding peaks in the chromatogram. sigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving optimal separation. sigmaaldrich.com

Table 1: Chiral HPLC in the Analysis of Chiral Compounds

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Chiral Stationary Phase (CSP) | A stationary phase that is itself chiral, allowing for differential interaction with enantiomers. | Essential for separating the (1R,2R) and (1S,2S) enantiomers of this compound. |

| Mobile Phase | The solvent that moves the sample through the column. Its composition can be optimized for better separation. | Affects the retention times and resolution of the enantiomeric peaks. |

| Enantiomeric Excess (% ee) | A measurement of the purity of one enantiomer in a mixture, calculated from the peak areas of the two enantiomers. | Used to quantify the success of an asymmetric synthesis of this compound. sigmaaldrich.com |

| Detector | Typically a UV detector is used if the molecule has a chromophore. | Allows for the visualization and quantification of the separated enantiomers. |

Column Chromatography for Isomer Separation

Column chromatography is a fundamental preparative technique used to separate the cis and trans isomers of 2-bromocyclohexanol (B1604927). The separation is based on the differential adsorption of the isomers onto a solid stationary phase, typically silica (B1680970) gel. oup.com

A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. Due to differences in polarity, the isomers travel down the column at different rates. Generally, the less polar trans-isomer elutes before the more polar cis-isomer. The choice of the eluent system, often a hexane (B92381)/ethyl acetate (B1210297) gradient, is crucial for achieving good separation.

Table 2: Column Chromatography for Isomer Separation of 2-Bromocyclohexanol

| Parameter | Description | Typical Application for 2-Bromocyclohexanol |

|---|---|---|

| Stationary Phase | A solid adsorbent material packed into a column. | Silica gel is commonly used. oup.com |

| Mobile Phase (Eluent) | A solvent or solvent mixture that flows through the stationary phase. | A gradient of hexane and ethyl acetate is often employed. |

| Separation Principle | Differential adsorption of isomers based on polarity. | The less polar this compound elutes faster than the more polar cis-isomer. |

| Outcome | Isolation of pure or enriched fractions of the cis and trans isomers. | Enables further characterization and use of the specific isomer in subsequent reactions. |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of chemical reactions. umass.eduwisc.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of products. wisc.eduitwreagents.com

In the context of reactions involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a thin layer of an adsorbent like silica gel. umass.edu The plate is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials and expected products, a chemist can determine if the reaction is complete. libretexts.org The retention factor (Rf value) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| cis-2-Bromocyclohexanol |

| Hexane |

| Ethyl acetate |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and energetic properties of trans-2-Bromocyclohexanol. These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the conformational preferences and electronic properties of substituted cyclohexanes. For this compound, the primary conformational equilibrium is between the diequatorial (ee) and the diaxial (aa) chair forms.

Theoretical studies on analogous compounds, such as trans-1,2-dihalocyclohexanes, provide a framework for understanding the forces governing this equilibrium. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are employed to calculate the relative energies of these conformers. nih.gov In the case of trans-1,2-dibromocyclohexane, the diaxial conformer is found to be more stable than the diequatorial form in the vapor phase. nih.gov This preference is attributed to significant hyperconjugative effects, where electron density is delocalized from axial C-H bonding orbitals into the antibonding orbital of the axial C-Br bond (σC-H → σ*C-Br). nih.gov This electronic stabilization outweighs the steric strain typically associated with axial substituents.

For this compound, the diequatorial conformer is stabilized by the potential for an intramolecular hydrogen bond between the hydroxyl group and the bromine atom (OH···Br). scribd.com DFT calculations help to quantify the energetic balance between these opposing effects—steric hindrance, hyperconjugation, and intramolecular hydrogen bonding—to predict the dominant conformer under different conditions. Natural Bond Orbital (NBO) analysis is a common technique used alongside DFT to investigate these stereoelectronic interactions in detail. nih.govnih.gov

Table 1: Comparison of Calculated Relative Energies for Diaxial vs. Diequatorial Conformers in Analogous Compounds This table illustrates the type of data obtained from DFT calculations for similar cyclohexane (B81311) systems. The values are for trans-1,2-dibromocyclohexane.

| Solvent Phase | Energy Difference (Eee - Eaa) (kcal/mol) | Favored Conformer |

|---|---|---|

| Vapor Phase | 1.40 | Diaxial |

| Carbon Tetrachloride (CCl4) | 0.93 | Diaxial |

| Dimethyl Sulfoxide (B87167) (DMSO) | -0.05 | Diequatorial |

Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By computing the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. rowansci.com

For molecules closely related to this compound, such as trans-2-bromo-alkoxycyclohexanes, frequency calculations have been successfully used to assign specific vibrational modes, like the C-Br stretch. nih.gov These calculations help to distinguish between conformers, as the vibrational frequencies can shift depending on whether the substituent is in an axial or equatorial position.

Theoretical calculations can also predict other spectroscopic parameters, including NMR chemical shifts and coupling constants. The accuracy of these predictions allows for the direct determination of conformational equilibria by comparing calculated values with experimental NMR data. nih.gov This synergy between computational prediction and experimental measurement is a powerful tool in conformational analysis.

Table 2: Illustrative Spectroscopic Parameters Amenable to Calculation This table shows the types of spectroscopic data that can be predicted using quantum chemical methods.

| Spectroscopic Parameter | Computational Method | Application |

|---|---|---|

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) | Assignment of spectral bands, conformer identification |

| NMR Chemical Shifts | GIAO, DFT | Prediction of ¹H and ¹³C NMR spectra |

| NMR Coupling Constants (³J) | DFT | Determination of dihedral angles and conformational populations |

| Rotational Constants | Various ab initio methods | Analysis of microwave spectra for precise structural determination |

DFT calculations are crucial for modeling chemical reactions, identifying transition states, and determining activation energies. A key reaction of this compound is its base-induced intramolecular cyclization to form an epoxide. scribd.comreddit.com In this S N 2 reaction, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bonded to the bromine and displacing the bromide ion. reddit.com

Transition state theory can be applied to model this process computationally. By mapping the potential energy surface, the geometry of the transition state can be located and its energy calculated. e3s-conferences.org This provides the activation barrier for the reaction, offering insights into the reaction kinetics. Such calculations can confirm that the trans configuration is essential, as it allows for the required anti-periplanar arrangement for the backside attack of the nucleophilic oxygen on the C-Br bond. Modeling this pathway provides a detailed, mechanistic understanding of this important transformation. e3s-conferences.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties and single-reaction pathways, Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts over time.

MD simulations are well-suited to explore the conformational landscape of flexible molecules like this compound. These simulations can model the dynamic interconversion between the diequatorial and diaxial chair conformations, a process known as ring flipping. By tracking the atomic coordinates over time, the frequency of these transitions and the lifetime of each conformational state can be determined.

This approach allows for the study of the molecule's flexibility beyond simple two-state models. The simulations can reveal the full range of motion, including bond vibrations, angle bending, and the rotation of the hydroxyl and bromo substituents. This provides a more complete picture of the molecule's behavior in a dynamic environment, which is often more representative of its state in solution.

MD simulations are particularly powerful for studying intermolecular interactions in the liquid phase. By simulating a collection of this compound molecules in a simulation box, one can analyze how they interact with each other and with solvent molecules.

A key aspect of this is hydrogen bonding. Experimental and theoretical studies on trans-2-halocyclohexanols indicate the presence of both intramolecular (OH···Br) and intermolecular (OH···O) hydrogen bonds. scribd.com The intramolecular bond is more significant in the diequatorial conformer in non-polar solutions, whereas intermolecular hydrogen bonding becomes prevalent in concentrated solutions or neat liquids. scribd.com

MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. For example, the RDF between the hydroxyl hydrogen and the oxygen of a neighboring molecule can reveal the average distance and strength of intermolecular hydrogen bonds. This provides a microscopic view of the liquid structure and the hydrogen-bonding network that governs many of the compound's physical properties.

Solvent Effects Modeling

The conformational equilibrium of this compound is significantly influenced by the solvent environment. Theoretical and computational chemistry approaches, particularly solvent effects modeling, have been instrumental in understanding the intricate balance of forces that dictate the preferred conformation of this molecule in different media. The primary equilibrium for this compound is between its diequatorial (ee) and diaxial (aa) chair conformations.

In the gas phase or in non-polar solvents, the diequatorial conformer is generally favored. This preference is largely attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the bromine atom (O-H···Br). This interaction stabilizes the diequatorial arrangement.

As the polarity of the solvent increases, the conformational preference can shift. Polar solvents can form intermolecular hydrogen bonds with the hydroxyl group of this compound. These solvent-solute interactions can disrupt the intramolecular hydrogen bond that stabilizes the diequatorial conformer. Consequently, in more polar solvents, the diaxial conformer may become more populated.

Computational models, such as Density Functional Theory (DFT) in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM), are employed to predict the relative energies of the conformers in various solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the energetic effects of the solvent on the solute molecule.

Detailed research findings from computational studies illustrate the magnitude of these solvent effects. For instance, theoretical calculations can provide the relative free energies of the diequatorial and diaxial conformers in different solvents, which in turn allows for the prediction of their equilibrium populations.

The following table presents data from a theoretical study on the related compound, 2-bromocyclohexanone (B1249149), which demonstrates how the calculated free energy difference between the equatorial and axial conformers, and consequently the conformer population, changes with the solvent. A similar trend is expected for this compound, where the stability of the conformers is highly dependent on the solvent environment.

| Solvent | Dielectric Constant (ε) | ΔG (eq-ax) (kcal/mol) | Axial Conformer Population (%) |

|---|---|---|---|

| Vapor Phase | 1.0 | 1.15 | - |

| Carbon Tetrachloride (CCl₄) | 2.2 | 0.6 | 74 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -0.5 | 30 |

Note: The data in the table is for 2-bromocyclohexanone and serves as an illustrative example of solvent effects on the conformational equilibrium of a similar substituted cyclohexane.

These computational approaches provide valuable insights into the non-covalent interactions that govern the conformational preferences of this compound. The ability to model solvent effects is crucial for understanding and predicting the behavior of this compound in various chemical and biological systems.

Applications and Synthetic Utility in Complex Chemical Synthesis

As a Precursor for Cyclohexene (B86901) Oxide Derivatives

One of the most fundamental and widely utilized applications of trans-2-bromocyclohexanol is its role as a direct precursor to cyclohexene oxide. The synthesis of this epoxide is a classic example of an intramolecular Williamson ether synthesis. When this compound is treated with a base, such as sodium hydroxide (B78521) (NaOH), the hydroxyl group is deprotonated to form a nucleophilic alkoxide ion. reddit.comorgsyn.org

The resulting alkoxide is perfectly positioned to attack the adjacent carbon atom bearing the bromine atom from the backside, leading to an intramolecular SN2 reaction. reddit.com This backside attack displaces the bromide ion and results in the formation of a strained three-membered ether ring, yielding cyclohexene oxide. reddit.com The trans arrangement of the alcohol and bromine groups is crucial for this reaction, as it allows the reacting groups to adopt an anti-periplanar conformation, which is the ideal geometry for an SN2 reaction leading to ring closure. This efficient conversion makes this compound a common and practical starting material for accessing cyclohexene oxide in a two-step process from cyclohexene. rsc.org

The reaction pathway can be summarized as follows:

Halohydrin Formation: Cyclohexene reacts with a source of electrophilic bromine in the presence of water to form this compound.

Epoxidation: The isolated this compound is treated with a base to induce intramolecular cyclization to cyclohexene oxide.

Cyclohexene oxide itself is an important intermediate used in the synthesis of pharmaceuticals, pesticides, perfumes, and dyes, and as a monomer in polymerizations. nih.govchemicalbook.com

Table 1: Synthesis of Cyclohexene Oxide from trans-Halohydrins

| Starting Material | Reagent | Product | Typical Yield | Reference |

| This compound | Sodium Hydroxide (NaOH) | Cyclohexene Oxide | High | reddit.com |

| trans-2-Chlorocyclohexanol | Sodium Hydroxide (NaOH) | Cyclohexene Oxide | 70-73% | orgsyn.org |

Role in the Synthesis of Cyclic Amino Alcohol Derivatives

This compound is an effective substrate for the synthesis of trans-2-aminocyclohexanol, a key structural motif in various biologically active compounds and chiral ligands. nih.govacs.org The synthesis is typically achieved through ammonolysis, where the bromohydrin is treated with ammonia (B1221849). cdnsciencepub.comresearchgate.net

Research has shown that this reaction proceeds via an epoxide intermediate. cdnsciencepub.comresearchgate.net In the presence of aqueous ammonia, this compound first cyclizes to form cyclohexene oxide, which is then opened by the nucleophilic attack of an ammonia molecule. cdnsciencepub.com The rate of amine formation is controlled by the initial, slower conversion of the bromohydrin to the oxide. cdnsciencepub.comresearchgate.net

To achieve optimal yields of the primary amine, trans-2-aminocyclohexanol, and to minimize the formation of secondary amine byproducts, specific reaction conditions are necessary. Studies have determined that using a significant excess of aqueous alcoholic ammonia (e.g., a 20-fold excess) at elevated temperatures (e.g., 100°C) provides the best results for producing the desired primary amine. cdnsciencepub.comresearchgate.net Using lower ratios of ammonia or anhydrous conditions can lead to increased formation of undesired secondary amines like bis-(2-hydroxycyclohexyl)amine. cdnsciencepub.com

The significance of trans-2-aminocyclohexanol is underscored by its use as an intermediate in the synthesis of drugs such as Ambroxol and its application in asymmetric catalysis. guidechem.com

Integration into Natural Product Synthesis Pathways

While this compound may not always be explicitly named in the total synthesis of complex natural products, its direct derivative, cyclohexene oxide, is a fundamental building block. The structural unit of cyclohexene oxide is found in a wide range of naturally occurring compounds, pharmaceuticals, and agricultural chemicals. nih.gov The efficient and stereocontrolled conversion of this compound to this epoxide makes it an important, albeit early-stage, intermediate in these synthetic pathways.

An entire class of "naturally occurring cyclohexene oxides" exists, highlighting the importance of this structural motif. acs.org The synthesis of these and other complex molecules often relies on the versatile reactivity of the epoxide ring for further elaboration. Therefore, the role of this compound is critical as it provides a reliable route to the pivotal cyclohexene oxide intermediate, which is then integrated into longer synthetic sequences. nih.gov

Use in the Synthesis of Chiral Building Blocks

The stereochemistry of this compound makes it an excellent candidate for use as a chiral building block in asymmetric synthesis. fiveable.me Although it is often prepared and used as a racemic mixture, methods have been developed to resolve this mixture, providing access to enantiomerically pure forms that are highly valuable in the synthesis of chiral drugs and other complex molecules.

One effective method is the kinetic resolution of racemic this compound through asymmetric acylation. For example, using a chiral catalyst, one enantiomer of the bromohydrin can be selectively acylated. This allows for the separation of the acylated product from the unreacted enantiomer of the starting material. A specific application of this is the acylation with benzoyl chloride, which yields (1S,2S)-trans-1-benzoyloxy-2-bromocyclohexane, leaving behind the unreacted (1R,2R)-trans-2-bromocyclohexanol. orgsyn.org

These separated, enantiopure compounds are valuable chiral precursors. For instance, the resulting (1S,2S)-trans-1-benzoyloxy-2-bromocyclohexane can be used to generate enantio-enriched allylic alcohol derivatives, further demonstrating the utility of resolved this compound in constructing complex chiral molecules. orgsyn.org

Table 2: Example of Kinetic Resolution of (±)-trans-2-Bromocyclohexanol

| Substrate | Reagent | Catalyst System | Products | Reference |

| (±)-trans-2-Bromocyclohexanol | Benzoyl Chloride | Chiral 1,2-diamine / Triethylamine | (1S,2S)-trans-1-Benzoyloxy-2-bromocyclohexane and unreacted (1R,2R)-trans-2-bromocyclohexanol | orgsyn.org |

General Reagent for Advanced Organic Transformations

Beyond its primary roles in forming epoxides and amino alcohols, this compound's bifunctional nature allows it to be used in other advanced organic transformations. The presence of both a nucleophilic hydroxyl group and a carbon atom susceptible to nucleophilic attack (bearing the bromine) allows for a range of manipulations. fiveable.me

Notable transformations include:

Substitution Reactions: The hydroxyl group can be substituted, as demonstrated by its reaction with concentrated hydrobromic acid (HBr) to produce trans-1,2-dibromocyclohexane. This reaction proceeds with racemization if an optically active starting material is used, indicating the formation of a symmetric intermediate (a bridged bromonium ion) that can be attacked from either side by the bromide ion. pearson.com

Elimination Reactions: As a precursor to chiral esters, such as trans-1-benzoyloxy-2-bromocyclohexane, it can undergo base-induced β-elimination. Treatment with a non-nucleophilic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) results in the formation of an enantio-enriched allylic benzoate, (S)-1-benzoyloxy-2-cyclohexene. This transformation is valuable for creating chiral allylic systems without loss of enantiomeric purity. orgsyn.org

The versatility of this compound, stemming from its defined stereochemistry and the presence of two distinct functional groups, secures its position as a valuable and flexible reagent for a variety of advanced transformations in modern organic synthesis. fiveable.me

Emerging Research Areas and Future Perspectives

Development of Asymmetric Synthetic Routes for trans-2-Bromocyclohexanol Enantiomers

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For this compound, which possesses two chiral centers, the development of methods to selectively synthesize one enantiomer over the other is a significant area of research. The primary strategies being explored are the asymmetric bromohydroxylation of cyclohexene (B86901) and the kinetic resolution of the racemic mixture.

One prominent approach involves the kinetic resolution of racemic this compound. This technique separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. Research has demonstrated the efficacy of chiral 1,2-diamine catalysts, derived from (S)-proline, in the asymmetric acylation of the racemic alcohol. orgsyn.org In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, using a specific chiral diamine catalyst, (1S,2S)-trans-1-benzoyloxy-2-bromocyclohexane can be produced, leaving the unreacted (1R,2R)-trans-2-bromocyclohexanol. orgsyn.org

Enzymatic methods represent another powerful tool for kinetic resolution. Lipases, a class of enzymes, have been successfully employed to prepare optically active this compound and its corresponding esters through hydrolysis of racemic trans-1-acetoxy-2-bromocyclohexane. google.com The enzyme selectively hydrolyzes one enantiomer of the ester, yielding an enantiomerically enriched alcohol and the unreacted ester.

Organocatalysis has also emerged as a promising strategy for the direct asymmetric bromohydroxylation of alkenes. While extensive research on cyclohexene is still developing, studies on similar substrates, such as cinnamyl alcohols and other tri-substituted alkenes, have shown high levels of enantioselectivity. researchgate.netnih.gov These reactions often utilize chiral amine catalysts, like (DHQD)2PHAL, in the presence of a bromine source and water as the nucleophile, achieving enantiomeric excesses (ee) of up to 95%. nih.gov The adaptation of these methods to the synthesis of enantiopure this compound is a logical and anticipated progression in the field.

| Method | Substrate/Precursor | Catalyst/Reagent | Key Finding |

|---|---|---|---|

| Kinetic Resolution (Acylation) | Racemic this compound | Chiral 1,2-diamine derived from (S)-proline | Allows separation of enantiomers via preferential acylation of one enantiomer. orgsyn.org |

| Kinetic Resolution (Hydrolysis) | Racemic trans-1-acetoxy-2-bromocyclohexane | Lipase (enzyme) | Enzymatic hydrolysis yields optically active this compound. google.com |

| Asymmetric Bromohydroxylation | Cinnamyl Alcohols (model substrate) | (DHQD)2PHAL (organocatalyst) | Achieves high enantioselectivity (up to 95% ee) with water as the nucleophile. nih.gov |

Investigations into Unexplored Reaction Pathways and Catalysis

Beyond established transformations, researchers are actively exploring novel reaction pathways and catalytic systems to uncover new synthetic applications for this compound. This includes its use as a precursor for other functionalized cyclohexyl systems and the development of new catalytic methods for its formation.

One area of investigation involves the further functionalization of the this compound scaffold. For example, the compound undergoes ammonolysis to produce trans-2-aminocyclohexanol, a valuable synthetic intermediate. researchgate.net Studies have optimized conditions to favor the formation of the primary amine over secondary amines by using a large excess of aqueous alcoholic ammonia (B1221849) at elevated temperatures. researchgate.net This research has also shown that the reaction proceeds through an intermediate 1,2-epoxycyclohexane, which then reacts more rapidly with ammonia. researchgate.net Another reported transformation is the reaction of this compound with Viehe's salt, which results in the formation of (±)-trans-1-chloro-2-bromocyclohexane, demonstrating a pathway for introducing different halogens onto the cyclohexane (B81311) ring. core.ac.uk

In the realm of catalysis, visible-light, metal-free photocatalysis is a rapidly advancing field with potential applications for bromohydrin synthesis. organic-chemistry.org This approach offers a milder and more sustainable alternative to traditional methods. While not yet specifically detailed for this compound, the regioselective and enantioselective halofunctionalization of various alkenes using this technology suggests a promising future direction. organic-chemistry.org Such methods could provide new catalytic routes to the compound itself or enable novel downstream functionalizations.

Green Chemistry Approaches in Bromohydrin Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of bromohydrins. Research in this area focuses on using safer reagents, minimizing waste, and employing environmentally benign solvents and energy sources.

A significant green advancement in bromohydrin synthesis is the replacement of elemental bromine (Br₂) with safer alternatives. libretexts.org Bromine is a hazardous, corrosive, and volatile liquid. core.ac.uk N-bromosuccinimide (NBS) is a widely adopted solid substitute that is easier and safer to handle. libretexts.orgrsc.org The reaction of cyclohexene with NBS in an aqueous medium, often with a co-solvent like dimethyl sulfoxide (B87167) (DMSO), efficiently produces this compound. libretexts.org This method avoids many of the hazards associated with using Br₂ directly.

The choice of solvent is another critical aspect of green synthesis. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. The synthesis of bromohydrins from alkenes can be effectively carried out in water. core.ac.uk Furthermore, the use of phase-transfer catalysts or additives like β-cyclodextrin can enhance the solubility of organic substrates in water, facilitating highly regioselective reactions. organic-chemistry.org

Electrochemical methods also present a green, oxidant-free approach to bromohydrin synthesis. These techniques can generate the necessary bromine species in situ from simple halide salts like sodium bromide (NaBr), avoiding the handling and transport of hazardous reagents. fiveable.me This approach aligns with the green chemistry principles of atom economy and waste reduction.

| Green Approach | Conventional Method | Green Alternative | Key Advantage |

|---|---|---|---|

| Reagent Selection | Elemental Bromine (Br₂) | N-bromosuccinimide (NBS) | Safer, non-volatile solid reagent. libretexts.org |

| Solvent Use | Chlorinated Organic Solvents | Water (often with additives like β-cyclodextrin) | Environmentally benign, non-toxic, and enhances regioselectivity. organic-chemistry.org |

| Synthesis Method | Use of stoichiometric oxidants | Electrochemical synthesis from NaBr | Avoids hazardous oxidants, generates reagents in situ. fiveable.me |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for trans-2-Bromocyclohexanol, and how do reaction conditions influence product yield and purity?

- Methodological Answer : this compound is synthesized via bromohydration of cyclohexene. Bromine reacts with cyclohexene to form a bromonium ion intermediate, which undergoes nucleophilic attack by water in aqueous sodium chloride. Anti-addition stereochemistry ensures the trans configuration . To optimize yield, stoichiometric control of Br₂ and NaCl is critical, as excess NaCl favors competing chloride attack, reducing bromohydrin yield. Theoretical yield calculations require determining the limiting reagent (e.g., this compound vs. NaOH) using molar ratios from reaction equations .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H NMR identifies hydroxyl (δ 1.5–2.0 ppm) and bromine-adjacent protons (δ 3.5–4.5 ppm). C NMR confirms brominated carbon (δ 35–45 ppm) and cyclohexanol backbone.

- IR : O-H stretch (~3200–3600 cm) and C-Br vibration (~550–650 cm) are diagnostic.

- HPLC/GC-MS : Used to assess purity (>98% by GC) and differentiate stereoisomers via retention time .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound in bromohydration reactions, and how does nucleophile concentration affect product distribution?

- Methodological Answer : The bromonium ion intermediate undergoes anti-addition due to steric hindrance, favoring trans-configuration. Competing nucleophiles (H₂O vs. Cl⁻) dictate product ratios: high [Cl⁻] yields trans-1-bromo-2-chlorocyclohexane, while excess H₂O favors bromohydrin. Kinetic studies using variable NaCl concentrations (5–20% w/v) reveal a linear correlation between [Cl⁻] and dihalide byproduct formation .

Q. How do stereochemical and conformational factors influence the reactivity and stability of this compound in ring-opening reactions?

- Methodological Answer : The trans configuration imposes axial hydroxyl and equatorial bromine in the chair conformation, increasing steric strain. This strain accelerates ring-opening reactions (e.g., epoxidation via NaOH) compared to cis isomers. Computational modeling (DFT) predicts activation energy differences (ΔE ~5–8 kJ/mol) between stereoisomers. Experimental validation uses kinetic monitoring via H NMR .

Q. What methodologies resolve contradictions in reported physical properties (e.g., density, boiling point) of this compound across studies?

- Methodological Answer : Discrepancies in density (1.519 vs. 1.48 g/cm) and boiling point (225.5°C vs. 210°C) arise from impurities or stereoisomeric contamination. Resolution involves:

- Purification : Recrystallization in hexane/ethyl acetate (3:1) followed by vacuum distillation.

- Analytical Cross-Validation : Compare DSC melting points and refractive indices (n = 1.541) with literature .

Experimental Design & Data Analysis

Q. How can researchers design kinetic experiments to quantify the hydrolysis rate of this compound under varying pH conditions?

- Methodological Answer :

pH Buffers : Prepare solutions (pH 2–12) using citrate (acidic) and phosphate (basic) buffers.

Kinetic Sampling : Aliquot reactions at timed intervals, quench with NaHCO₃, and quantify unreacted substrate via HPLC.

Data Modeling : Fit hydrolysis rates to pseudo-first-order kinetics (). Plot ln([substrate]) vs. time to derive .

Q. What statistical approaches address variability in stereochemical outcomes during this compound synthesis?

- Methodological Answer : Use factorial design (e.g., 2 matrix) to test variables: temperature (0°C vs. 25°C), [Br₂], and [H₂O]. ANOVA identifies significant factors (e.g., temperature impacts stereoselectivity by 15%). Replicate trials () reduce uncertainty, and chiral HPLC validates enantiomeric excess (>95% trans) .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodological Answer : Contradictions in decomposition temperatures (e.g., 150°C vs. 180°C) may stem from oxidative vs. inert atmospheres. Validate via:

- TGA Analysis : Measure weight loss under N₂ (pyrolytic decomposition) vs. air (oxidative degradation).

- GC-MS : Identify decomposition products (e.g., cyclohexene oxide, HBr) to infer pathways .

Q. What protocols ensure reproducibility in stereoselective synthesis of this compound across laboratories?

- Methodological Answer : Standardize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。